Diethoxydihexylsilane
Overview
Description
Diethoxydihexylsilane is an organosilicon compound characterized by the presence of two ethoxy groups and two hexyl groups attached to a silicon atom. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethoxydihexylsilane typically involves the reaction of hexylmagnesium bromide with silicon tetrachloride, followed by the introduction of ethoxy groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Formation of Hexylmagnesium Bromide: Hexyl bromide reacts with magnesium in anhydrous ether to form hexylmagnesium bromide.
Reaction with Silicon Tetrachloride: Hexylmagnesium bromide is then reacted with silicon tetrachloride to form dihexylsilane.
Introduction of Ethoxy Groups: Dihexylsilane is treated with ethanol in the presence of a catalyst, such as hydrochloric acid, to introduce the ethoxy groups, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Diethoxydihexylsilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of ethanol.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and ethanol.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Diethoxydihexylsilane has numerous applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, such as siloxanes and silicones, which have applications in coatings, adhesives, and sealants.
Chemistry: Employed as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology and Medicine: Utilized in the development of biocompatible materials and drug delivery systems.
Industry: Applied in the production of hydrophobic and anti-corrosive coatings, as well as in the modification of surfaces to enhance their properties.
Mechanism of Action
The mechanism of action of diethoxydihexylsilane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then undergo condensation to form siloxane bonds. This process is crucial in the formation of silicon-based materials with desirable properties, such as flexibility, durability, and hydrophobicity.
Comparison with Similar Compounds
Diethoxydimethylsilane: Similar structure but with methyl groups instead of hexyl groups.
Dimethoxydimethylsilane: Contains methoxy groups instead of ethoxy groups.
Triethoxymethylsilane: Contains three ethoxy groups and one methyl group.
Uniqueness: Diethoxydihexylsilane is unique due to the presence of longer hexyl chains, which impart distinct hydrophobic properties and influence the physical characteristics of the resulting materials. This makes it particularly useful in applications requiring enhanced hydrophobicity and flexibility.
Properties
IUPAC Name |
diethoxy(dihexyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O2Si/c1-5-9-11-13-15-19(17-7-3,18-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFQIGODCFRNJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314720 | |
Record name | Diethoxydihexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-13-1 | |
Record name | Diethoxydihexylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18407-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethoxydihexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, diethoxydihexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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